4-Piperidinocyclohexyl acetate
Description
4-Piperidinocyclohexyl acetate is a piperidine-derived ester compound characterized by a cyclohexyl group attached to the piperidine ring at the 4-position, with an acetate ester functional group. Piperidine derivatives are widely utilized due to their versatile reactivity and biological activity, often serving as intermediates in drug synthesis . The cyclohexyl moiety may enhance lipophilicity, influencing solubility and membrane permeability compared to simpler esters like ethyl or methyl derivatives .
Properties
CAS No. |
1531-94-8 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(4-piperidin-1-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H23NO2/c1-11(15)16-13-7-5-12(6-8-13)14-9-3-2-4-10-14/h12-13H,2-10H2,1H3 |
InChI Key |
HCDGMLMWTNNERJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Other CAS No. |
1531-94-8 |
Synonyms |
4-Piperidinocyclohexyl=acetate |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
-
Product : 4-Piperidinocyclohexyl acetic acid.
Base-Promoted Saponification
-
Conditions : 1M NaOH, 80°C, 3–4 hours.
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic | HCl | 8 | 85 |
| Basic | NaOH | 4 | 92 |
Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and acylation reactions.
N-Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃ in DMF, 60°C .
-
Mechanism : Deprotonation of the amine facilitates nucleophilic attack on the alkyl halide.
-
Product : Quaternary ammonium salts (e.g., N-methyl-4-piperidinocyclohexyl acetate).
N-Acylation
-
Mechanism : Acylation via the amine’s lone pair attacking the electrophilic carbonyl carbon.
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I | N-Methyl derivative | 78 |
| Acylation | AcCl | N-Acetyl derivative | 65 |
Cyclization Reactions
The piperidine ring and cyclohexyl group enable intramolecular cyclization under catalytic conditions.
Aza-Prins Cyclization
-
Mechanism : Activation of an aldehyde (e.g., formaldehyde) by ZrCl₄ forms an iminium intermediate, triggering 6-endo-trig cyclization.
-
Product : Bridged bicyclic amines (e.g., fused piperidine-cyclohexane systems) .
Redox Reactions
The piperidine ring undergoes oxidation, while the cyclohexyl group can be functionalized.
Piperidine Oxidation
-
Product : N-Oxide derivatives (e.g., 4-piperidinocyclohexyl acetate N-oxide).
Cyclohexyl Functionalization
-
Product : Hydrogenated derivatives (e.g., cyclohexane ring saturation).
Transesterification
The acetate ester exchanges alkoxy groups under catalytic conditions.
Comparative Reactivity of Structural Analogs
The reactivity profile of this compound aligns with related piperidine esters:
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| 4-Piperidinocyclohexyl valerate | Base hydrolysis | Longer alkyl chain slows reaction rate |
| Methyl piperidine-4-carboxylate | N-Alkylation | Enhanced steric hindrance |
Mechanistic and Kinetic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl Acetate
- Structure: A simple ester of cyclohexanol and acetic acid (C8H14O2).
- Properties :
- Contrast: Unlike 4-piperidinocyclohexyl acetate, cyclohexyl acetate lacks the piperidine ring, limiting its pharmacological relevance. Its lower molecular weight (142.20 g/mol) and higher water solubility make it more suitable for non-specialized industrial uses.
Ethyl 2-(Piperidin-4-yl) Acetate
- Structure: Ethyl ester with a piperidine ring substituted at the 4-position (C9H17NO2).
- Properties :
- However, the cyclohexyl group may improve lipid bilayer penetration.
4-Phenyl-1-(2-Phenylethyl)piperidin-4-yl Acetate (PEPAP)
- Structure: Complex piperidine derivative with phenyl and phenethyl substituents (C21H25NO2).
- Properties: Molecular weight: 335.43 g/mol; low water solubility .
- Contrast: PEPAP’s aromatic substituents increase rigidity and receptor-binding affinity compared to this compound, which may exhibit greater conformational flexibility.
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure: Piperidine ring with ethoxycarbonyl and carboxylic acid groups (C9H15NO4).
- Properties :
- Contrast: The carboxylic acid group introduces polarity, contrasting with the ester functionality of this compound. This impacts solubility and bioavailability.
Data Table: Key Properties of this compound and Analogs
<sup>a</sup>LogP values estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-piperidinocyclohexyl acetate, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves esterification of 4-piperidinocyclohexanol with acetyl chloride or acetic anhydride under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and catalysts like DMAP. Yield optimization may require monitoring reaction progress via TLC or HPLC and adjusting stoichiometry. Post-synthesis purification often employs column chromatography or recrystallization .
- Experimental Design Tip : For reproducibility, document catalyst loading, solvent purity, and reaction time. Compare yields under inert (N₂/Ar) vs. ambient atmospheres to assess sensitivity to moisture/oxygen .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm ester linkage (δ ~2.0–2.1 ppm for acetate methyl) and piperidine/cyclohexyl proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₂₃NO₂).
- X-ray Crystallography : For definitive stereochemical assignment, particularly if chiral centers are present in derivatives .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer :
- Solubility : Assess in polar (water, ethanol) and non-polar solvents (hexane, DCM) to guide formulation. The acetate group enhances lipophilicity, favoring organic solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect hydrolysis of the ester bond. Store under anhydrous conditions at −20°C for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to aggregate and critically evaluate literature. Classify studies by derivative structure, assay type (e.g., in vitro vs. in vivo), and model organisms .
- Meta-Analysis : Use Cochrane Handbook protocols to quantify effect sizes and heterogeneity. Address biases (e.g., publication bias) via funnel plots .
- Mechanistic Studies : Use SAR (Structure-Activity Relationship) models to isolate structural motifs responsible for divergent activities .
Q. What experimental strategies are recommended for studying the metabolic pathways of this compound?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites. Monitor via LC-MS/MS.
- Isotopic Labeling : C-label the acetate or cyclohexyl group to trace metabolic fate in pharmacokinetic studies.
- Computational Prediction : Apply tools like REAXYS or BKMS_METABOLIC to predict enzyme interactions (e.g., esterase cleavage) .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Validation Experiments : Replicate computational conditions (solvent, temperature) in lab settings. Compare DFT-calculated reaction barriers with kinetic data from stopped-flow techniques.
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models). Cross-validate using multiple software packages (Gaussian, ORCA) .
Q. What safety protocols are essential for handling this compound in neuropharmacology studies?
- Methodological Answer :
- Toxicity Screening : Use Ames test for mutagenicity and acute toxicity assays (OECD 423) in rodent models. Reference structural analogs in EPA DSSTox for hazard prediction .
- Exposure Controls : Use fume hoods for synthesis and PPE (gloves, goggles) for in vivo dosing. Monitor for CNS effects (e.g., sedation) in behavioral assays .
Methodological Guidelines
- Data Reporting : Follow PRISMA for systematic reviews and Cochrane standards for meta-analyses to ensure transparency .
- Structural Documentation : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR/spectral data in PubChem .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest per journal guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
